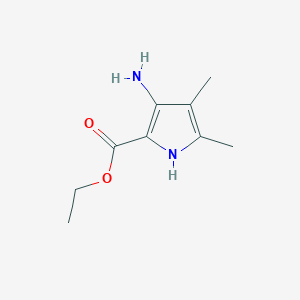

ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-7(10)5(2)6(3)11-8/h11H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCKEQXDHWOWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that interact with biological targets. Pyrrole derivatives exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] This guide focuses on a specific, highly functionalized derivative: Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate . This molecule, with its strategically placed amino, ester, and methyl groups, represents a valuable starting point for the synthesis of more complex heterocyclic systems and potential drug candidates.

This document provides a comprehensive overview of its chemical identity, plausible synthetic strategies based on established methodologies, its predicted physicochemical profile, and its potential applications in drug discovery.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. This compound is a polysubstituted pyrrole with key functional groups that dictate its reactivity and potential utility.

Table 1: Core Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 230646-11-4 | [5] |

| Molecular Formula | C₉H₁₄N₂O₂ | [5] |

| Molecular Weight | 182.22 g/mol | [5] |

| Canonical SMILES | CCOC(=O)C1=C(N)C(=C(N1)C)C | - |

| InChI Key | RUCKEQXDHWOWNP-UHFFFAOYSA-N | [5] |

| Purity | Typically available at ≥97% | [5] |

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and comparison to related compounds. It is expected to be a solid at room temperature, with solubility in common organic solvents.

Synthetic Pathways: A Mechanistic Approach

Proposed Synthesis via Thorpe-Ziegler Cyclization

The logic behind proposing this pathway rests on the final arrangement of the substituents. The 3-amino and 2-carboxylate groups can be derived from the cyclization of a carefully chosen dinitrile precursor. The reaction proceeds through the base-catalyzed formation of a carbanion, which then attacks the second nitrile group intramolecularly.

The key steps are:

-

Synthesis of the Dinitrile Precursor: The synthesis would begin by preparing an α,ω-dinitrile that bears the necessary methyl and ethyl ester functionalities.

-

Base-Catalyzed Cyclization: Treatment of the dinitrile with a strong base (e.g., sodium ethoxide) initiates the intramolecular condensation. The base abstracts an acidic α-proton, generating a nucleophilic carbanion.

-

Intramolecular Attack and Ring Closure: The carbanion attacks the carbon of the second nitrile group, forming a five-membered imine ring intermediate.

-

Tautomerization: The intermediate rapidly tautomerizes to the more stable enamine form, yielding the final 3-aminopyrrole product.[6]

Below is a generalized workflow for this proposed synthesis.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Pyrrole synthesis [organic-chemistry.org]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]

ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Introduction: The Significance of the Pyrrole Scaffold

In the landscape of medicinal chemistry and drug development, the pyrrole scaffold stands as a cornerstone heterocyclic structure.[1] Pyrrole and its derivatives are integral components of numerous natural products and therapeutically active compounds, demonstrating a vast range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The unique electronic and structural features of the pyrrole ring, particularly its aromaticity and the hydrogen-bonding capability of the nitrogen atom, allow for precise interactions with biological targets like enzymes and receptors.[1] This makes functionalized pyrroles, such as this compound, highly valuable building blocks in the synthesis of novel pharmaceutical agents.[1][2] This guide provides a detailed overview of the core physical properties of this specific compound, outlines the methodologies for their experimental determination, and offers insights into its expected spectroscopic characteristics.

Physicochemical Properties

| Property | Value / Description | Source(s) |

| CAS Number | 230646-11-4 | [4] |

| Molecular Formula | C₉H₁₄N₂O₂ | [5][6] |

| Molecular Weight | 182.22 g/mol | [5] |

| Appearance | Light-yellow to yellow powder or crystals | |

| Purity | ≥97% (Typical commercial grade) | [5] |

| Storage | Refrigerator (2-8°C) | |

| Melting Point | Data not publicly available. | |

| Boiling Point | Data not publicly available. | [6][7] |

| Solubility (Predicted) | ESOL Method: 1.02 mg/mL (Soluble) Ali et al. Method: 0.203 mg/mL (Soluble) SILICOS-IT Method: 0.571 mg/mL (Soluble) | [8] |

Anticipated Spectroscopic Profile

While experimental spectra for this specific molecule are not publicly cataloged, its structure allows for a robust prediction of its spectroscopic features. This analysis is crucial for researchers in verifying its synthesis and purity. Spectroscopic techniques are the cornerstone of structural elucidation in organic chemistry.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.[9] For this compound, the following signals are anticipated:

¹H NMR Spectrum (Predicted):

-

-NH (Pyrrole Ring): A broad singlet, typically downfield (~8.0-9.0 ppm), due to the acidic nature of the N-H proton.

-

-NH₂ (Amino Group): A broad singlet, which can vary in chemical shift depending on solvent and concentration, often appearing around 4.0-5.0 ppm.

-

-O-CH₂- (Ethyl Ester): A quartet, expected around 4.2-4.3 ppm, split by the adjacent methyl group.

-

-CH₃ (Pyrrole Ring, C5): A singlet, expected around 2.1-2.3 ppm.

-

-CH₃ (Pyrrole Ring, C4): A singlet, expected around 1.9-2.1 ppm.

-

-CH₃ (Ethyl Ester): A triplet, expected around 1.2-1.4 ppm, split by the adjacent methylene group.

¹³C NMR Spectrum (Predicted): The molecule possesses 9 carbon atoms, and due to its asymmetry, 9 distinct signals are expected in the ¹³C NMR spectrum.

-

-C=O (Ester Carbonyl): ~165 ppm

-

Pyrrole Ring Carbons (C2, C3, C4, C5): Four signals in the aromatic region, ~100-140 ppm.

-

-O-CH₂- (Ethyl Ester): ~60 ppm

-

-CH₃ (Pyrrole Ring, C5): ~12 ppm

-

-CH₃ (Pyrrole Ring, C4): ~10 ppm

-

-CH₃ (Ethyl Ester): ~14 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9] Key absorption bands expected for this compound include:

-

N-H Stretch (Amino & Pyrrole): A broad band or multiple sharp peaks in the 3200-3500 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (~2850-2980 cm⁻¹).

-

C=O Stretch (Ester): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Pyrrole Ring): Absorptions in the 1550-1650 cm⁻¹ region.

-

C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion Peak [M]⁺: The exact mass is 182.1055 g/mol . The nominal mass spectrum would show a molecular ion peak at m/z = 182.

-

High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition, C₉H₁₄N₂O₂, with high accuracy (e.g., [M+H]⁺ calculated as 183.1128).[11]

Methodologies for Experimental Characterization

To empirically determine the physical properties of a newly synthesized batch of this compound, the following standard protocols are recommended.

Melting Point Determination

The melting point is a critical indicator of purity.[12] A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.[6][11]

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation: Finely crush a small amount of the crystalline solid using a mortar and pestle to ensure uniform packing and heat transfer.[6]

-

Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[8]

-

Measurement (Initial): Place the tube in a melting point apparatus. Heat rapidly to obtain a rough estimate of the melting point. Allow the apparatus to cool.[12]

-

Measurement (Accurate): Using a new sample, heat rapidly to about 20°C below the estimated melting point. Then, decrease the heating rate to 1-2°C per minute.[6]

-

Recording: Record the temperature at which the first droplet of liquid appears (T_initial) and the temperature at which the last crystal melts (T_final). The melting point is reported as this range.[8]

NMR Spectrum Acquisition

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.

Caption: Standard Workflow for NMR Sample Preparation and Acquisition.

Detailed Protocol:

-

Sample Preparation: Dissolve approximately 10-50 mg of the compound in about 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial. The choice of solvent is critical and should be based on sample solubility and its own resonance signals.[13]

-

Filtration: Ensure the solution is free of any solid particles, as these will degrade the spectral resolution. If necessary, filter the solution through a small cotton or glass wool plug into a clean NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal from the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field is "shimmed" by adjusting a series of shim coils to make the field as homogeneous as possible across the sample volume, which results in sharp, well-resolved peaks.

-

Acquisition: Standard pulse sequences are used to acquire the ¹H spectrum, followed by the ¹³C spectrum.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemistry. This guide provides a consolidated source of its known physicochemical properties and a robust framework for its further characterization. By combining known data, spectroscopic predictions, and detailed experimental protocols, researchers are well-equipped to synthesize, verify, and utilize this versatile pyrrole derivative in their drug discovery and development endeavors.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Pyrrole as a Pharmaceutical Intermediate. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. National Center for Biotechnology Information. [Link]

-

MIT OpenCourseWare. Melting Point | MIT Digital Lab Techniques Manual. [Link]

-

Verma, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

-

Scribd. Experiment 3 | Melting Point. [Link]

-

Arctom. CAS NO. 230646-11-4 | 1H-Pyrrole-2-carboxylicacid,3-amino-4,5-dimethyl-,ethyl ester. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Acmec. 230646-11-4[this compound]. [Link]

-

ChemSrc. This compound. [Link]

-

PubChem. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. [Link]

-

Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]

-

LibreTexts. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. [Link]

-

PubChem. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. [Link]

Sources

- 1. 230646-11-4[this compound 97%]- Jizhi Biochemical [acmec.com.cn]

- 2. 40236-20-2 | 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 3. 230646-11-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. This compound [cymitquimica.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 237435-27-7|Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. 230646-11-4|this compound| Ambeed [ambeed.com]

- 9. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. rsc.org [rsc.org]

- 12. 252932-48-2 | Ethyl 3-amino-1H-pyrrole-2-carboxylate | Esters | Ambeed.com [ambeed.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate: A Strategic Approach for Drug Development Professionals

Abstract

The aqueous and organic solubility of a drug candidate is a critical determinant of its developability, impacting everything from formulation to bioavailability. This guide provides a comprehensive framework for understanding and evaluating the solubility of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document outlines the foundational principles of pyrrole solubility, presents detailed, field-proven methodologies for its empirical determination, and discusses the strategic interpretation of solubility data in the context of drug discovery and development. We will delve into the critical distinction between kinetic and thermodynamic solubility, offering researchers the tools to generate robust and meaningful data to guide lead optimization and formulation strategies.

Introduction: The Pivotal Role of Solubility in Drug Efficacy

The journey of a new chemical entity (NCE) from a promising hit to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper to a compound's ultimate success. Poor solubility can lead to erratic absorption, low bioavailability, and significant hurdles in developing a consistent and effective dosage form.[1][2][3] This guide focuses on this compound (CAS: 230646-11-4)[4][5], a molecule featuring a substituted pyrrole core—a scaffold present in numerous biologically active compounds.[6][7] Understanding the solubility of this specific derivative is crucial for any research program aiming to advance it through the development pipeline.

This document serves as a practical, in-depth resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the "why" behind experimental choices, ensuring a deep and actionable understanding of solubility assessment.

Theoretical Underpinnings of Pyrrole Derivative Solubility

The solubility of this compound is governed by the interplay of its structural features and the nature of the solvent. A qualitative prediction of its solubility can be derived from analyzing its molecular structure.

Molecular Structure of this compound:

-

Formula: C₉H₁₄N₂O₂[4]

-

Molecular Weight: 182.223 g/mol [4]

-

Core Structure: A five-membered aromatic pyrrole ring.

-

Substituents:

-

An ethyl carboxylate group (-COOCH₂CH₃)

-

An amino group (-NH₂)

-

Two methyl groups (-CH₃)

-

The pyrrole ring itself possesses a degree of aromatic character and is generally considered to have limited solubility in water but is miscible with many organic solvents.[8] The substituents on the pyrrole ring of our target molecule will significantly modulate this inherent solubility:

-

Polar Groups: The amino (-NH₂) and ethyl carboxylate (-COOC₂H₅) groups are capable of forming hydrogen bonds with polar solvents like water, which would be expected to enhance aqueous solubility. The nitrogen atom within the pyrrole ring can also participate in hydrogen bonding.[9]

-

Non-Polar Groups: The two methyl groups (-CH₃) and the ethyl group of the ester contribute to the molecule's lipophilicity, which will favor solubility in non-polar organic solvents.

Therefore, a mixed solubility profile is anticipated. The molecule is likely to be soluble in a range of organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol.[10] Its aqueous solubility is expected to be limited but may be influenced by factors such as pH and temperature.[9]

The Critical Distinction: Kinetic vs. Thermodynamic Solubility

A common pitfall in early-stage drug discovery is the misinterpretation of solubility data. It is imperative to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.[11][12][13]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute at a specific temperature and pressure.[13][14] This value is crucial for understanding the maximum achievable concentration in a formulation and for predicting in vivo performance.[12]

-

Kinetic Solubility (Apparent Solubility): This is the concentration at which a compound precipitates from a solution when the solution is prepared by adding a concentrated stock of the compound (typically in DMSO) to an aqueous buffer.[1] Kinetic solubility values are often higher than thermodynamic solubility because the rapid addition can lead to the formation of a supersaturated solution.[1][13] While less predictive of in vivo performance, kinetic solubility is a valuable high-throughput screening parameter to identify compounds with potential solubility liabilities early in the discovery process.[3]

The difference between these two values can be significant, with kinetic solubility often overestimating the true solubility.[11][12] This discrepancy often arises because the precipitate formed in a kinetic assay may be amorphous, which is generally more soluble than the more stable crystalline form that is in equilibrium in a thermodynamic assay.[11][12]

Caption: A diagram illustrating the key differences between thermodynamic and kinetic solubility.

Experimental Protocols for Solubility Determination

To obtain reliable solubility data for this compound, a systematic experimental approach is required. The following protocols are based on standard industry practices.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[2]

Objective: To determine the equilibrium solubility of the compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method against a standard curve of known concentrations.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution reaches saturation and equilibrium is established between the dissolved and undissolved states.

-

Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium, which may involve the conversion of metastable solid forms to the most stable form.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.[9]

-

HPLC Quantification: Provides a sensitive and accurate method for determining the concentration of the dissolved compound.[10]

Kinetic Solubility Assay (High-Throughput Method)

This method is designed for rapid screening of a large number of compounds.

Objective: To determine the apparent solubility of the compound in an aqueous buffer.

Materials:

-

A concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Aqueous buffer (e.g., PBS pH 7.4).

-

96-well microplate.

-

Plate reader capable of nephelometry or UV-Vis spectroscopy.

Protocol:

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final concentrations.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Causality Behind Experimental Choices:

-

DMSO Stock: DMSO is a common solvent for storing compound libraries as it can dissolve a wide range of organic molecules.[10]

-

Rapid Precipitation: The short incubation time is designed to quickly identify the point of precipitation from a supersaturated solution.

-

Turbidity Measurement: Provides a direct and rapid indication of the formation of a solid precipitate.

Caption: A comparative workflow diagram for thermodynamic and kinetic solubility assays.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Solubility Profile of this compound

| Solvent/Buffer | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Water | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] |

| PBS (pH 7.4) | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] |

| PBS (pH 7.4) | Kinetic | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] |

Interpreting the Data:

-

Aqueous Solubility: The values in water and PBS are critical for predicting oral absorption and suitability for intravenous formulations.

-

Kinetic vs. Thermodynamic Gap: A large difference between the kinetic and thermodynamic solubility in PBS suggests a high propensity for the compound to exist in a supersaturated state, which can be both a risk (potential for precipitation in vivo) and an opportunity (potential for enhanced absorption if supersaturation can be maintained).

-

Organic Solvent Solubility: High solubility in solvents like ethanol may be advantageous for certain formulation approaches, such as liquid-filled capsules. High solubility in DMSO is important for handling and for use in in vitro assays.

Conclusion and Strategic Implications

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a strategic necessity for its successful development. By employing the robust methodologies outlined in this guide, researchers can generate high-quality, interpretable data. This data will be instrumental in:

-

Lead Optimization: Guiding medicinal chemists in modifying the structure to improve solubility without compromising biological activity.

-

Formulation Development: Selecting appropriate excipients and dosage forms to ensure adequate drug exposure.

-

Risk Assessment: Identifying potential developability issues early in the pipeline, saving time and resources.

The principles and protocols detailed herein provide a comprehensive roadmap for the solubility assessment of this promising pyrrole derivative, enabling data-driven decisions and accelerating its potential journey to the clinic.

References

- BIOSYNCE. (2025). What is the solubility of pyrrole in different solvents? - Blog.

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.

- PubMed. (2012).

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....

- Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers.

- Lund University Publications. (n.d.).

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- ResearchGate. (n.d.).

- Quora. (2018).

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- CymitQuimica. (n.d.).

- PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.

- ResearchGate. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind.

- University of South Carolina. (n.d.).

- Sigma-Aldrich. (n.d.).

- Molbase. (n.d.).

- PubChem. (n.d.).

- Guidechem. (n.d.).

- PubMed Central. (n.d.).

- Frontier Specialty Chemicals. (n.d.).

- PubChem. (n.d.).

- ResearchGate. (n.d.). (PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis.

- Chemical Synthesis Database. (2025).

- Wikipedia. (n.d.). Pyrrole-2-carboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. researchgate.net [researchgate.net]

- 4. This compound [cymitquimica.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. biosynce.com [biosynce.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. ovid.com [ovid.com]

- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. sciforum.net [sciforum.net]

Structure Elucidation of Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate: A Technical Guide for Researchers

Introduction

Significance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of a vast array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in drug design. Pyrrole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Consequently, the development of robust synthetic routes to novel substituted pyrroles and definitive methods for their structure elucidation are of paramount importance to researchers in drug discovery and development.

Profile of the Target Molecule

This guide focuses on the comprehensive structure elucidation of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate , a polysubstituted pyrrole with potential as an intermediate in the synthesis of more complex heterocyclic systems.

Key Identifiers:

-

Molecular Formula: C₉H₁₄N₂O₂

-

Molecular Weight: 182.22 g/mol

-

CAS Number: 230646-11-4[4]

The objective of this technical guide is to provide a detailed, field-proven framework for the synthesis and unequivocal structural verification of this target molecule. We will explore a logical synthetic strategy and delve into the application of modern spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to provide a self-validating system for its characterization.

Proposed Synthesis Strategy

Retrosynthetic Analysis and Strategic Approach

The substitution pattern of this compound, featuring an amino group at C3 and a carboxylate at C2, suggests a convergent synthesis strategy. A plausible and efficient approach is a variation of the Thorpe-Ziegler cyclization, a powerful method for constructing 3-aminopyrroles.[5] This involves the reaction of an α-haloketone with a β-enaminonitrile.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for the synthesis of substituted 3-aminopyrroles.[5]

Step 1: Synthesis of 3-Bromobutan-2-one

-

To a solution of 3-hydroxybutan-2-one (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromobutan-2-one.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve ethyl 2-cyano-3-aminobut-2-enoate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution and stir the suspension.

-

Add a solution of 3-bromobutan-2-one (1.1 eq) in DMF dropwise to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the title compound.

Causality Behind Experimental Choices

-

Choice of Base (K₂CO₃): Potassium carbonate is a sufficiently strong base to deprotonate the enamine nitrogen, facilitating the initial N-alkylation, and to subsequently promote the intramolecular cyclization via deprotonation of the α-carbon to the nitrile group.

-

Solvent (DMF): A polar aprotic solvent like DMF is ideal as it can dissolve the reactants and intermediates and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to drive it to completion.

-

Temperature (80 °C): This temperature provides the necessary activation energy for the intramolecular Thorpe-Ziegler cyclization without causing significant decomposition of the reactants or product.

Spectroscopic and Spectrometric Structure Elucidation

Integrated Analytical Workflow

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structure elucidation of the synthesized molecule. The following workflow ensures a comprehensive and self-validating characterization.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. For this compound (C₉H₁₄N₂O₂), the expected exact mass can be calculated.

| Ion | Calculated m/z |

| [M]⁺ | 182.1055 |

| [M+H]⁺ | 183.1133 |

| [M+Na]⁺ | 205.0953 |

The observation of the protonated molecule [M+H]⁺ at m/z 183.1133 in the ESI-MS spectrum would provide strong evidence for the molecular formula.

The fragmentation pattern in MS/MS provides valuable information about the molecule's structure. The ethyl ester and methyl groups are expected to be key fragmentation points.

| Predicted m/z | Loss | Proposed Fragment Structure |

| 155 | - C₂H₄ (Ethylene) | Protonated 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylic acid |

| 138 | - OC₂H₅ (Ethoxy) | Acylium ion of the pyrrole ring |

| 110 | - OC₂H₅, - CO | 3-Amino-4,5-dimethylpyrrole cation |

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Analysis Mode: Acquire spectra in positive ion mode.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500. For fragmentation studies, perform MS/MS analysis on the isolated [M+H]⁺ ion.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary amine (NH₂) |

| 3300 - 3250 | N-H stretch | Pyrrole N-H |

| 2980 - 2850 | C-H stretch (aliphatic) | Methyl, Ethyl groups |

| ~1680 | C=O stretch (ester) | Ethyl ester |

| ~1620 | N-H bend | Primary amine |

| ~1560 | C=C stretch | Pyrrole ring |

| ~1240 | C-O stretch (ester) | Ethyl ester |

The presence of sharp bands in the 3450-3300 cm⁻¹ region is highly diagnostic for the primary amine, while the strong absorption around 1680 cm⁻¹ confirms the ester carbonyl group.

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide detailed information about the proton environment in the molecule. The following predictions are for a spectrum recorded in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 9.0 | br s | 1H | N-H (pyrrole) | Broad signal due to quadrupole broadening and exchange. |

| ~4.5 - 5.5 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. |

| ~4.2 | q | 2H | -OCH₂CH₃ | Quartet due to coupling with the adjacent methyl group. |

| ~2.1 | s | 3H | C5-CH₃ | Singlet, no adjacent protons. |

| ~1.9 | s | 3H | C4-CH₃ | Singlet, no adjacent protons. |

| ~1.3 | t | 3H | -OCH₂CH₃ | Triplet due to coupling with the adjacent methylene group. |

The ¹³C NMR spectrum will identify all unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon.[6] |

| ~140 | C3 (pyrrole) | Carbon bearing the electron-donating amino group will be downfield. |

| ~125 | C5 (pyrrole) | Substituted pyrrole ring carbon. |

| ~115 | C4 (pyrrole) | Substituted pyrrole ring carbon. |

| ~100 | C2 (pyrrole) | Carbon attached to the ester group. |

| ~60 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

| ~12 | C5-CH₃ | Aliphatic methyl carbon. |

| ~10 | C4-CH₃ | Aliphatic methyl carbon. |

-

COSY (Correlation Spectroscopy): Will show the correlation between the -OCH₂- and -CH₃ protons of the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations, which are crucial for confirming the connectivity of the substituents to the pyrrole ring. For example, correlations from the C4-CH₃ protons to C3, C4, and C5 of the pyrrole ring would be expected.

-

Sample Preparation: Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. For 2D experiments, use standard pulse programs for COSY, HSQC, and HMBC.

Conclusion

The structural elucidation of a novel or target molecule like this compound is a systematic process that relies on the synergistic application of synthetic chemistry and analytical spectroscopy. By proposing a logical synthetic pathway based on established reactions, the target compound can be accessed. Subsequent, rigorous analysis using high-resolution mass spectrometry, FTIR, and a suite of 1D and 2D NMR experiments provides a network of interconnected data points. This integrated approach allows for the unambiguous confirmation of the molecular formula, the identification of all functional groups, and the definitive mapping of the atomic connectivity, thereby ensuring the structural integrity of the molecule, a critical step in any drug discovery or chemical development program.

References

Sources

- 1. Pyrrole synthesis [organic-chemistry.org]

- 2. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

discovery of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to the Synthesis and Significance of Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. We will delve into its discovery through a probable synthetic pathway, detailing the underlying chemical principles, a robust experimental protocol, and its applications as a versatile chemical building block.

Introduction: The Strategic Value of Substituted Pyrroles

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that forms the core of numerous biologically active natural products, including heme and chlorophyll. In the realm of drug discovery, the substituted pyrrole scaffold is a privileged structure, appearing in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] this compound (C₉H₁₄N₂O₂) is a prime example of a highly functionalized pyrrole. Its bifunctional nature, featuring a nucleophilic amino group and an electrophilic ester group in a specific 1,2-relationship, makes it an exceptionally valuable and versatile synthetic intermediate for building more complex molecular architectures.[4]

Physicochemical Properties

A summary of the key properties of the target compound is presented below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 230646-11-4 | [5] |

| Molecular Formula | C₉H₁₄N₂O₂ | [5] |

| Molecular Weight | 182.223 g/mol | [5] |

| Appearance | Typically a solid | |

| Purity | Commercially available up to 97% | [5] |

The Synthetic Pathway: A Modified Hantzsch-Type Approach

While the exact historical "discovery" of this specific molecule is not detailed in a single seminal paper, its synthesis can be logically achieved through well-established principles of heterocyclic chemistry. A highly plausible and efficient route is a one-pot, multi-component reaction analogous to the Hantzsch pyrrole synthesis. This approach involves the condensation of an α-keto ester, a β-dicarbonyl compound, and an ammonia source.

For the synthesis of this compound, the key starting materials are:

-

2,3-Butanedione (Diacetyl): Provides the C4 and C5 methyl-substituted carbon backbone.

-

Ethyl Cyanoacetate: Serves as the source for the C2 carboxylate and the C3 carbon, with the nitrile group ultimately being converted to the amino group.

-

Ammonium Acetate: Functions as the nitrogen source for the pyrrole ring and as a mild catalyst.

This reaction elegantly constructs the highly substituted pyrrole ring in a single, efficient step.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall transformation from starting materials to the final product.

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the described steps, followed by analytical characterization, ensures the reliable synthesis of the target compound.

Reagents and Equipment:

-

2,3-Butanedione (1.0 eq)

-

Ethyl Cyanoacetate (1.0 eq)

-

Ammonium Acetate (1.5 eq)

-

Glacial Acetic Acid (as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard work-up and purification glassware (separatory funnel, rotary evaporator, recrystallization apparatus)

-

Analytical instruments for characterization (NMR, IR, MS, Melting Point Apparatus)

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add glacial acetic acid (100 mL).

-

Addition of Reagents: Add 2,3-butanedione (1.0 eq), ethyl cyanoacetate (1.0 eq), and ammonium acetate (1.5 eq) to the flask.

-

Reaction Execution: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Expert Insight: Glacial acetic acid is an excellent solvent choice as it is polar enough to dissolve the reactants and its acidic nature helps catalyze the condensation steps. The excess ammonium acetate ensures a sufficient supply of ammonia for the cyclization.

-

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid and unreacted ammonium acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm its identity and purity. The data should be consistent with the structure of this compound.

Mechanistic Deep Dive: Unveiling the Reaction Pathway

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting the synthesis. The formation of the pyrrole ring proceeds through a cascade of well-understood organic reactions.

-

Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between one of the ketone carbonyls of 2,3-butanedione and the active methylene group of ethyl cyanoacetate, catalyzed by the base (ammonia from ammonium acetate). This forms an α,β-unsaturated intermediate.

-

Formation of Enamine: The second carbonyl group of the butanedione moiety reacts with ammonia (from the dissociation of ammonium acetate) to form an enamine intermediate.

-

Intramolecular Cyclization (Michael Addition): The crucial ring-forming step occurs via an intramolecular Michael addition. The nucleophilic enamine attacks the electron-deficient β-carbon of the α,β-unsaturated system.

-

Tautomerization and Aromatization: The resulting five-membered ring intermediate undergoes tautomerization and subsequent dehydration (loss of a water molecule) to achieve the stable, aromatic pyrrole ring structure.

Visualizing the Reaction Mechanism

Caption: Stepwise mechanism for the formation of the pyrrole ring.

Applications in Drug Development

This compound is not an end product itself but a high-value scaffold for further chemical elaboration. Its strategic importance lies in its two reactive handles:

-

The 3-Amino Group: This primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation to form amides, sulfonamides, and imines. This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR).

-

The 2-Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in pharmaceuticals). Alternatively, it can be reduced to a primary alcohol for further derivatization.

Research has shown that derivatives of ethyl-2-amino-pyrrole-3-carboxylates exhibit potent cytotoxic activities against various cancer cell lines, acting by inhibiting tubulin polymerization and inducing cell-cycle arrest.[6] Furthermore, related pyrrole-2-carboxylate structures have been investigated as inhibitors of mycobacterial proteins, showing promise for the treatment of tuberculosis.[1][7]

Conclusion

The discovery and synthesis of this compound exemplify the power of multi-component reactions in efficiently generating complex and highly functionalized heterocyclic systems. Its robust synthesis, coupled with its versatile reactivity, establishes it as a cornerstone building block for medicinal chemists. The continued exploration of derivatives originating from this scaffold holds significant promise for the development of novel therapeutic agents to address unmet medical needs.

References

-

Synthesis of Ethyl 3-amino-1,4-dimethyl-1H-pyrrole-2-carboxylate. PrepChem.com. [Link]

-

Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

-

Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

-

Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PubMed Central. [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound [cymitquimica.com]

- 6. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate: A Privileged Scaffold for Modern Drug Discovery

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Among the vast family of pyrrole derivatives, ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate stands out as a highly functionalized and versatile building block. Its unique arrangement of an electron-donating amino group and an electron-withdrawing carboxylate group on a substituted pyrrole core makes it a sought-after intermediate for the synthesis of complex heterocyclic systems and novel therapeutic agents. This guide provides an in-depth analysis of its synthesis, chemical reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful scaffold.

Introduction: The Significance of the Aminopyrrole Scaffold

Heterocyclic compounds are fundamental to the development of new drugs, with nitrogen-containing rings like pyrrole being particularly prominent in marketed therapeutics.[3][4] The pyrrole ring is an aromatic, electron-rich system whose reactivity and biological activity can be finely tuned through substitution.[2][5] this compound (herein referred to as 1 ) is a prime example of a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1]

The strategic placement of three distinct functional groups on this compact molecule offers multiple avenues for chemical modification:

-

The 3-amino group serves as a key nucleophilic handle for building larger, more complex structures, such as fused pyrimidine rings found in kinase inhibitors.

-

The 2-carboxylate ester acts as a versatile synthetic lever, which can be hydrolyzed, reduced, or converted into amides to modulate solubility, metabolic stability, and target engagement.

-

The 4,5-dimethyl substituents provide steric bulk and lipophilicity, influencing the molecule's conformation and interaction with protein binding pockets.

This combination of features makes compound 1 an invaluable starting material for creating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.[6][7]

Synthesis Strategies: Constructing the Core Scaffold

While numerous methods exist for synthesizing substituted pyrroles, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, the construction of highly functionalized aminopyrroles like compound 1 often requires more specialized approaches.[8] A highly efficient and plausible route is a variation of the Thorpe-Ziegler cyclization, which involves the intramolecular condensation of a dinitrile or a cyano-ester.

A logical synthetic pathway starts from readily available precursors, 3-oxobutanenitrile (acetoacetonitrile) and ethyl 2-cyano-2-(methylamino)acetate. The core principle involves a Knoevenagel condensation followed by an intramolecular cyclization.

Proposed Synthetic Pathway

The synthesis can be envisioned as a one-pot or two-step process involving the condensation of an activated methylene compound with an α-aminonitrile derivative, followed by a base-catalyzed intramolecular cyclization.

Caption: Proposed synthesis of the target pyrrole via multicomponent condensation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methodologies for polysubstituted pyrrole synthesis.

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methyl-2,4-pentanedione (1.14 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol) in 50 mL of glacial acetic acid.

-

Reaction Execution: Heat the mixture to reflux (approximately 118 °C) under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

-

Causality Insight: Glacial acetic acid serves as both the solvent and a catalyst for the initial Knoevenagel condensation and subsequent cyclization and dehydration steps leading to the aromatic pyrrole ring.

-

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form. If no precipitate forms, neutralize the solution with a saturated sodium bicarbonate solution.

-

Purification: Collect the solid by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure this compound.

-

Self-Validation System: The purity and identity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination. Expected ¹H NMR signals would include singlets for the two methyl groups, a broad singlet for the NH₂ protons, a singlet for the pyrrole N-H, and a quartet and triplet for the ethyl ester group.

-

Physicochemical Properties and Reactivity Profile

The interplay between the amino and carboxylate groups defines the chemical personality of compound 1 .

| Property | Value | Source |

| CAS Number | 230646-11-4 | [9][10] |

| Molecular Formula | C₉H₁₄N₂O₂ | [9] |

| Molecular Weight | 182.22 g/mol | [9] |

| Appearance | Off-white to light yellow solid (predicted) | - |

Reactivity Analysis

The pyrrole ring is inherently electron-rich and thus highly reactive towards electrophiles.[8] The 3-amino group is a strong activating group, further increasing the electron density of the ring, while the 2-carboxylate is a deactivating group. The net effect is a highly activated system with specific sites of reactivity.

Caption: Synthesis of a pyrrolo[3,2-d]pyrimidine core from compound 1.

Detailed Experimental Protocol

-

Step 1: Formylation and Cyclization: In a round-bottom flask, suspend this compound (1 ) (1.82 g, 10 mmol) in formamide (20 mL).

-

Reaction Execution: Heat the mixture to 180-190 °C for 2-3 hours. The reaction progress can be monitored by TLC.

-

Causality Insight: At high temperatures, formamide serves as both a formylating agent for the amino group and the source of the second nitrogen atom for the pyrimidine ring. The initial N-formylation is followed by a base-catalyzed intramolecular cyclization with the loss of ethanol and water to form the fused aromatic system.

-

-

Work-up and Isolation: Cool the reaction mixture to room temperature, which will cause the product to precipitate. Add water to the flask, and collect the solid by vacuum filtration.

-

Purification: Wash the crude solid with water and then with a small amount of cold ethanol. If necessary, the product, 4-hydroxy-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, can be recrystallized from a suitable solvent like N,N-dimethylformamide (DMF) or acetic acid. This intermediate can be further chlorinated and substituted to generate libraries of potential kinase inhibitors.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its straightforward synthesis, well-defined reactivity, and proven track record as a core scaffold for biologically active molecules make it an indispensable tool for medicinal chemists. The ability to easily access diverse chemical space through modifications at its three key functional handles ensures its continued relevance in the search for next-generation therapeutics. As our understanding of disease biology deepens, scaffolds like this, which allow for rapid and logical analogue synthesis, will be critical in developing targeted therapies with improved efficacy and safety profiles.

References

- Kaur, H., Rani, P., Abbot, V., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 23.

- Kumar, P., & Kumar, R. (2015).

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

- RJPN. (2024). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Research Journal of Pharmacy and Technology.

-

Donahue, M. (2025). Synthesis of substituted pyrroles from N-sulfonyl enamines. ACS Fall 2025. [Link]

-

Wikipedia. (n.d.). Gewald reaction. [Link]

-

PrepChem.com. (n.d.). Synthesis of Ethyl 3-amino-1,4-dimethyl-1H-pyrrole-2-carboxylate. [Link]

-

ResearchGate. (n.d.). Synthesis and Cytostatic Activity of (E)-Ethyl-2-Amino-5-(3,3-Dimethyl-4-Oxobutyliden)-4-Oxo-1- (2-Phenylaminobenzamido)-4,5-Dihydro-1Hpyrrol-3-Carboxylate. [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. [Link]

-

ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

-

Molbase. (n.d.). This compound. [Link]

-

Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34. [Link]

-

Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

PubChem. (n.d.). Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10492-10513. [Link]

-

MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

-

Bîcu, E., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(18), 14214. [Link]

-

ResearchGate. (n.d.). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. [Link]

-

Paine, J. B., III, & Dolphin, D. (1985). Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. The Journal of Organic Chemistry, 50(26), 5598-5604. [Link]

-

University of Huddersfield Repository. (n.d.). The Zav'yalov Pyrrole Synthesis Revisited: Some Derivatives of 3-Hydroxy- and 3-Amino-pyrroles. [Link]

-

Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

-

National Institutes of Health. (n.d.). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. rjpn.org [rjpn.org]

- 3. mdpi.com [mdpi.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 9. This compound [cymitquimica.com]

- 10. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

Technical Guide: Proactive Safety and Risk Mitigation for Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Executive Summary and Compound Profile

This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 230646-11-4).[1] As a substituted pyrrole, this compound is a valuable heterocyclic building block in medicinal chemistry and materials science research.[2]

It is critical for all personnel to recognize that comprehensive, peer-reviewed safety and toxicological data for this specific molecule are not widely available. Therefore, this guide has been constructed through a rigorous analysis of structurally analogous compounds, particularly other aminopyrrole carboxylates and the parent pyrrole heterocycle. This proactive, analog-based approach to risk assessment is fundamental to ensuring the highest standards of laboratory safety. The protocols herein are designed to be self-validating systems, grounded in the established principles of chemical hygiene and risk mitigation.

Inferred Hazard Identification and Risk Assessment

The primary risk associated with this compound is derived from its classification as a substituted aminopyrrole, a class of chemicals frequently associated with irritant and acute toxic properties. The following GHS classification has been inferred from close structural analogs like ethyl 2-amino-1H-pyrrole-3-carboxylate.[3][4]

GHS Classification Summary (Inferred)

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[3][4] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[3][4] | |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[3][5] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[3][5] |

Toxicological Profile and Routes of Exposure

The molecular structure suggests potential for localized irritation and systemic effects upon absorption. Researchers must be vigilant about the following:

-

Skin and Eye Contact: Direct contact is expected to cause significant irritation.[3][5] Open cuts or abraded skin should never be exposed to this material, as this could facilitate entry into the bloodstream.[6]

-

Inhalation: As a solid, the primary inhalation risk is from airborne dust or aerosols. Inhalation may lead to respiratory tract irritation.[3][7]

-

Ingestion: Ingestion is a significant risk, with analogs classified as harmful if swallowed.[3][4] Accidental ingestion could lead to systemic toxicity.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The "Hierarchy of Controls" is the guiding principle, prioritizing engineering solutions over personal protective equipment.

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

Engineering Controls

The causality for using engineering controls is to contain the chemical at the source, thereby preventing it from entering the laboratory environment and reaching the user.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and located close to the workstation.[7][8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific risks of the compound.

| Protection Area | Required PPE | Rationale and Best Practices |

| Eye/Face | Chemical safety goggles (conforming to EN166 or ANSI Z87.1) and a face shield if there is a splash risk. | Standard safety glasses are insufficient. Goggles provide a seal to protect against dust and splashes.[9] A face shield adds a critical layer of protection during bulk transfers or reactions under pressure. |

| Hands/Skin | Chemical-resistant nitrile or neoprene gloves. A dedicated lab coat, fully buttoned. | Always inspect gloves for tears or punctures before use.[8][9] For prolonged contact, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[9] |

| Respiratory | Not required if work is conducted within a certified fume hood. | If a fume hood is unavailable or fails, or during a large spill, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary.[8] |

Standard Operating Procedure: Safe Handling and Storage

Adherence to a strict protocol is essential for minimizing exposure and preventing accidents.

Handling Protocol

-

Preparation: Before handling, confirm the location of the nearest eyewash station, safety shower, and spill kit. Don all required PPE as specified in Section 3.2.

-

Work Area: Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

Weighing: To prevent generating airborne dust, do not weigh the compound directly on an open balance. Weigh it in a tared, sealed container (e.g., a vial or flask) or use a weigh boat, ensuring the balance is within the fume hood or in a vented balance enclosure.

-

Transfer: Use a spatula for solid transfers. If making a solution, add the solvent to the solid slowly to avoid splashing.

-

Post-Handling: After use, tightly seal the primary container. Decontaminate the spatula and any other equipment used. Wipe down the work surface in the fume hood.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water immediately after handling is complete.[5][9]

Storage Protocol

-

Container: Store in the original, tightly sealed container to prevent leakage and contamination.[4][9]

-

Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4][7] Protect from direct sunlight and moisture.[4]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[4][10]

Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm.

Caption: A streamlined workflow for responding to laboratory incidents.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[4][10] If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[3][10] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3][4] Seek immediate medical attention and show the Safety Data Sheet or container label to the medical professional.[11]

Accidental Release (Spill) Protocol

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the fume hood is operating or increase ventilation to the area.

-

Control: Prevent the spill from spreading. For a solid, avoid sweeping, which can create dust.

-

Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[4]

-

Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[4]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[3][4] A water spray can be used to cool nearby containers.[9]

-

Specific Hazards: Combustion will likely produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[4][10]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][5]

Waste Management and Disposal

All waste streams containing this compound must be treated as hazardous waste.

Disposal Protocol

-

Segregation: Collect all waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[12]

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Storage: Store the sealed waste container in a designated, secondary containment area away from incompatible materials, pending pickup.

-

Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[12] Do not pour this chemical or its solutions down the drain. [4]

Conclusion

While this compound is a valuable research tool, its potential hazards necessitate a proactive and cautious approach. By understanding the inferred risks based on structural analogy and rigorously implementing the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

- Benchchem. Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Laboratory Professionals.

- Santa Cruz Biotechnology. Pyrrole Safety Data Sheet.

- CDN. pyrrole-MSDS.pdf.

- Thermo Fisher Scientific. Pyrrole - SAFETY DATA SHEET.

- Fisher Scientific. 2,4-Dimethylpyrrole SAFETY DATA SHEET.

- Echemi. ETHYL 2-AMINO-1H-PYRROLE-3-CARBOXYLATE Safety Data Sheets.

- WorldOfChemicals. Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate MSDS/SDS.

- Fisher Scientific. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate SAFETY DATA SHEET.

- PubChem. N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

- Fisher Scientific. 3-Amino-9-ethylcarbazole SAFETY DATA SHEET.

- Cole-Parmer. Material Safety Data Sheet - Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.

- CymitQuimica. This compound.

- National Institutes of Health (NIH). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.

Sources

- 1. This compound [cymitquimica.com]

- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate MSDS/SDS | Supplier & Distributor [chemheterocycles.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Basic Characterization of Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction